

# A Comparative Guide to ApoC-III Inhibitors: Volanesorsen vs. Olezarsen

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## Compound of Interest

Compound Name: Volanesorsen

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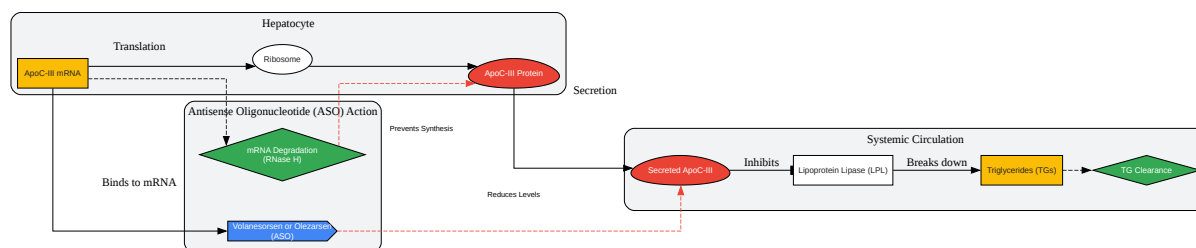
For researchers, scientists, and drug development professionals navigating the landscape of therapies for hypertriglyceridemia, particularly conditions driven by elevated apolipoprotein C-III (apoC-III), two prominent antisense oligonucleotides (ASOs) have emerged: **volanesorsen** and its successor, olezarsen. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.

## Mechanism of Action: Targeting the Genetic Basis of Hypertriglyceridemia

Both **volanesorsen** and olezarsen are designed to inhibit the synthesis of apoC-III, a key protein produced in the liver that regulates triglyceride metabolism.<sup>[1][2]</sup> ApoC-III raises triglyceride levels by inhibiting lipoprotein lipase (LPL), the primary enzyme responsible for breaking down triglycerides in the blood, and by impeding the liver's ability to clear triglyceride-rich lipoproteins.<sup>[1][3]</sup>

These drugs are antisense oligonucleotides, which are short, synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) of a specific gene—in this case, the gene for apoC-III.<sup>[4]</sup> This binding action leads to the degradation of the apoC-III mRNA through a process mediated by the enzyme RNase H.<sup>[4]</sup> By destroying the mRNA blueprint, the production of the apoC-III protein is significantly reduced.<sup>[4]</sup> This, in turn, enhances LPL activity and promotes the clearance of triglycerides from the bloodstream.<sup>[4]</sup>

Olezarsen represents a next-generation ASO, distinguished by its conjugation to N-acetylgalactosamine (GalNAc).[5] This GalNAc ligand specifically targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[6][7] This targeted delivery mechanism enhances the potency of the drug in the liver, allowing for lower doses and potentially reducing off-target effects compared to unconjugated ASOs like **volanesorsen**. [6][8]



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**Caption:** Mechanism of ApoC-III Inhibition by Antisense Oligonucleotides.

## Experimental Protocols

The efficacy and safety of **volanesorsen** and olezarsen have been evaluated in several key clinical trials. The methodologies of these pivotal studies are outlined below.

## Volanesorsen: The APPROACH and COMPASS Trials

- APPROACH Trial: This was a Phase 3, randomized, double-blind, placebo-controlled, 52-week study involving 66 patients with Familial Chylomicronemia Syndrome (FCS).[9]
  - Inclusion Criteria: Adult patients with a clinical or genetic diagnosis of FCS and fasting triglyceride levels of  $\geq 750$  mg/dL after a diet stabilization period.[10]
  - Intervention: Patients were randomized 1:1 to receive either 300 mg of **volanesorsen** or a placebo via subcutaneous injection once weekly.[10]
  - Primary Endpoint: The primary outcome was the percentage change in fasting triglyceride levels from baseline to 3 months.
- COMPASS Trial: This Phase 3, randomized, double-blind, placebo-controlled study enrolled 114 patients with multifactorial chylomicronemia (fasting triglycerides  $\geq 500$  mg/dL).[11][12]
  - Inclusion Criteria: Adults aged 18 years or older with multifactorial severe hypertriglyceridemia or FCS, a BMI of  $\leq 45$  kg/m<sup>2</sup>, and fasting plasma triglycerides of  $\geq 500$  mg/dL.[11]
  - Intervention: Patients were randomized 2:1 to receive either 300 mg of **volanesorsen** or a placebo subcutaneously once a week for 26 weeks.[11] The dosing frequency was later amended to every 2 weeks for some patients.[11]
  - Primary Endpoint: The primary outcome was the percentage change from baseline to 3 months in fasting triglycerides.[11]

## Olezarsen: The BALANCE and CORE/CORE2 Trials

- BALANCE Trial: This was a Phase 3, global, multicenter, randomized, double-blind, placebo-controlled study in 66 patients with genetically confirmed FCS.[13]
  - Inclusion Criteria: Adults ( $\geq 18$  years) with a genetic confirmation of FCS and fasting triglycerides  $\geq 880$  mg/dL.[14]
  - Intervention: Patients were randomized 1:1:1 to receive olezarsen 80 mg, olezarsen 50 mg, or a placebo via subcutaneous injection once every 4 weeks for 53 weeks.[15]

- Primary Endpoint: The primary endpoint was the percent change from baseline in fasting triglyceride levels at 6 months compared to placebo.[13]
- CORE and CORE2 Trials: These were two identically designed Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trials in patients with severe hypertriglyceridemia (sHTG).[16][17]
  - Inclusion Criteria: Participants aged 18 and older with triglyceride levels  $\geq 500$  mg/dL who were on standard-of-care therapies.[17] Patients with FCS were excluded.[16]
  - Intervention: Patients in both trials were randomized to receive olesarsen 50 mg, 80 mg, or a placebo subcutaneously every 4 weeks for 12 months.[17]
  - Primary Endpoint: The primary endpoint for both studies was the percent change in fasting triglycerides from baseline at 6 months.

## Data Presentation: Efficacy and Safety Comparison

The following tables summarize the key quantitative data from the pivotal clinical trials of **volanesorsen** and olesarsen.

### Table 1: Efficacy in Triglyceride Reduction

Drug	Trial	Patient Population	N	Baseline TG (mg/dL, mean)	Dose	Primary Endpoint: Triglyceride Reduction (Placebo-Adjusted)
Volanesorsen	APPROACH	FCS	66	2,209	300 mg weekly	-77% from baseline at 3 months (vs. +18% in placebo) <a href="#">[9]</a>
Volanesorsen	COMPASS	Multifactorial Chylomicronemia	114	~1,261	300 mg weekly	-71.2% from baseline at 3 months (vs. -0.9% in placebo) <a href="#">[11]</a>
Olezarsen	BALANCE	FCS	66	2,630	80 mg monthly	-43.5% at 6 months <a href="#">[18]</a>
Olezarsen	BALANCE	FCS	66	2,630	50 mg monthly	-22.4% at 6 months (not statistically significant) <a href="#">[18]</a>
Olezarsen	CORE/CO RE2 (Pooled)	sHTG (TG ≥500 mg/dL)	1,063	~750-840	80 mg monthly	Up to -72% at 6 months <a href="#">[17]</a>
Olezarsen	CORE/CO RE2	sHTG (TG ≥500)	1,063	~750-840	50 mg monthly	Up to -63% at 6

(Pooled)      mg/dL)      months[16]

**Table 2: Impact on Pancreatitis Events**

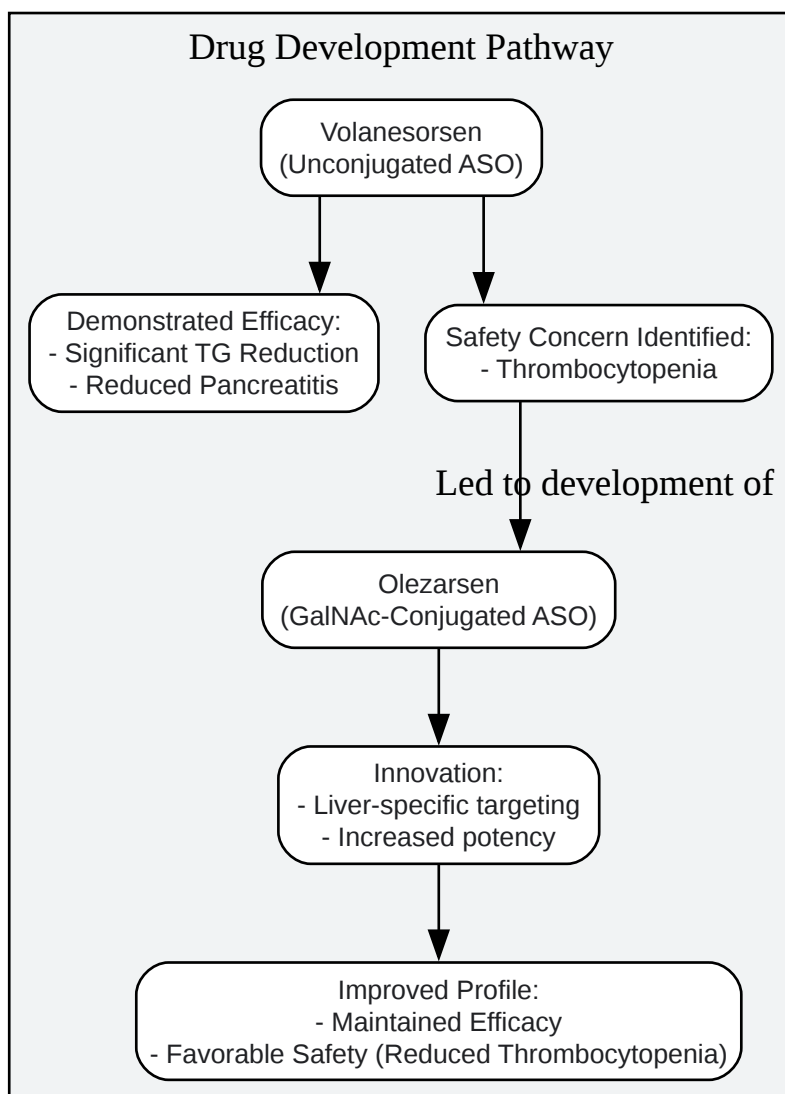
Drug	Trial	Patient Population	Observation Period	Pancreatitis Events (Drug Arm)	Pancreatitis Events (Placebo Arm)	Key Finding
Volanesorsen	APPROACH	FCS	52 weeks	0 events in patients with highest frequency of prior attacks	-	Statistically significant reduction (p=0.02)
Volanesorsen	COMPASS	Multifactorial Chylomicronemia	26 weeks	0 events	5 events in 3 patients	-
Olezarsen	BALANCE	FCS	53 weeks	1 event (pooled olezarsen groups)	11 events	Rate Ratio: 0.12[18]
Olezarsen	CORE/CO RE2 (Pooled)	sHTG	12 months	-	-	85% reduction in events (p=0.0002) [17]

**Table 3: Comparative Safety Profile**

Adverse Event	Volanesorsen	Olezarsen
Injection Site Reactions	Most common adverse event, mostly mild.[9] Occurred in 61% of patients in APPROACH.[10]	Most common adverse event, mostly mild.[17]
Thrombocytopenia (Low Platelets)	A significant safety concern. [19] In APPROACH, 48% of patients had platelet counts <100,000/ $\mu$ L, with 2 patients dropping below 25,000/ $\mu$ L.[15] This led to the FDA's non-approval in the US.[3]	Does not appear to be a significant concern.[19] In a study of patients transitioning from volanesorsen, no patients on olezarsen had platelet counts below the prespecified threshold of 50,000/mm <sup>3</sup> . [20]
Other Notable Adverse Events	Serum sickness (rare).[21]	Favorable safety and tolerability profile reported in major trials.[17]

## Logical Workflow: Drug Development and Differentiation

The development from **volanesorsen** to olezarsen illustrates a logical progression in antisense technology aimed at improving the therapeutic index.



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